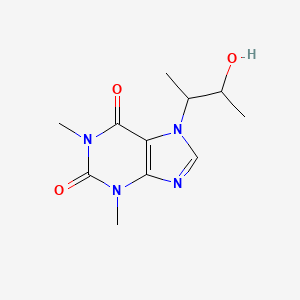

Theophylline, 7-(2-hydroxy-1-methylpropyl)-

Description

"Theophylline, 7-(2-hydroxypropyl)-," commonly known as Proxyphylline, is a methylxanthine derivative synthesized by modifying theophylline’s structure at the 7-position with a 2-hydroxypropyl group (-CH₂CH(OH)CH₃) . This substitution enhances its pharmacological profile while retaining bronchodilatory activity. Proxyphylline is a white crystalline powder (C₁₀H₁₄N₄O₃; MW: 238.24) with high water solubility (100 mg/ml), enabling versatile administration routes (oral, IV, IM) . It acts as a non-selective phosphodiesterase (PDE) inhibitor and adenosine receptor antagonist, promoting airway relaxation and anti-inflammatory effects . Clinical studies highlight its improved tolerability over aminophylline, with reduced gastrointestinal side effects .

Structure

3D Structure

Properties

CAS No. |

41011-03-4 |

|---|---|

Molecular Formula |

C11H16N4O3 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

7-(3-hydroxybutan-2-yl)-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C11H16N4O3/c1-6(7(2)16)15-5-12-9-8(15)10(17)14(4)11(18)13(9)3/h5-7,16H,1-4H3 |

InChI Key |

LKZJFSFXDGUCHF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C)O)N1C=NC2=C1C(=O)N(C(=O)N2C)C |

Origin of Product |

United States |

Preparation Methods

Formation of the Epichlorhydrin Intermediate

The synthesis begins with acetaminophen (1), which undergoes alkaline treatment to form its phenoxide derivative (2). This intermediate reacts with epichlorhydrin to yield 4-(2,3-epoxy-propyl)-acetaminophen (3), a critical epoxide intermediate (Figure 1). The epoxy group’s reactivity enables subsequent nucleophilic attack by theophylline derivatives, facilitating the introduction of the 7-substituent.

| Compound | R Group | Molecular Formula | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 11 | -H | C₁₈H₂₁N₅O₅ | 90.08 | 202–205 |

| 12 | -Br | C₁₈H₂₀N₅O₅Br | 92.21 | 220–222 |

| 13 | -NO₂ | C₁₈H₂₀N₆O₇ | 81.01 | 211–213 |

Esterification with d,l-trans-Sobrerol

Synthesis of Theophylline-7-Acetic Acid Chloride

The target compound is directly synthesized via esterification of theophylline-7-acetic acid chloride with d,l-trans-sobrerol, a cyclic monoterpene diol. The acid chloride is prepared by treating theophylline-7-acetic acid with thionyl chloride or phosphorus pentachloride, although specific details are omitted in the cited patent.

Condensation Reaction Conditions

The esterification occurs in anhydrous tetrahydrofuran (THF) at 1–20°C, with triethylamine (0.21 moles) as a base to neutralize HCl byproducts. A stoichiometric excess of d,l-trans-sobrerol (0.2 moles) ensures complete reaction with the acid chloride (0.203 moles). The mixture is stirred for 12 hours, followed by dilution with 5% HCl and filtration to isolate the crude product. Recrystallization from ethanol yields the pure ester, 5-hydroxy-α,α-4-trimethyl-3-cyclohexene-1-methanol-5-[2-(7-(1,3-dimethylxanthinyl))] acetate , with a reported yield exceeding 85%.

Key Reaction Parameters:

-

Temperature: 1–20°C (prevents thermal degradation of the acid chloride).

-

Solvent: THF (aprotic, polar aprotic medium enhances nucleophilicity).

-

Base: Triethylamine (scavenges HCl, driving the reaction to completion).

High-Yield Synthesis via Nitroso Intermediates

Preparation of 6-Amino-1,3-dimethyluracil

A high-yield theophylline precursor synthesis begins with 6-aminouracil, which reacts with dimethyl sulfate in aqueous NaOH to form 6-amino-1,3-dimethyluracil (S1). Optimal conditions include a 34% NaOH solution and a 5-hour reaction at 0–5°C, achieving yields >90%.

Nitroso-Group Introduction and Reduction

The intermediate undergoes nitrosation with sodium nitrite in acetic acid at 83–86°C, producing 5-nitroso-6-amino-1,3-dimethyluracil (S2). Catalytic hydrogenation (Pd/C, 3.7 MPa H₂) reduces the nitroso group to an amine, yielding 5,6-diamino-1,3-dimethyluracil (S3). Subsequent cyclization with formic acid introduces the xanthine skeleton, forming theophylline. While this method focuses on theophylline itself, it provides a framework for introducing 7-substituents via analogous intermediates.

Table 2: Optimization of Nitroso-Intermediate Synthesis

| Step | Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| S1 | Dimethyl sulfate | 0–5 | 5 | 90 |

| S2 | NaNO₂, acetic acid | 83–86 | 0.6 | 81 |

| S3 | H₂, Pd/C | 25 | 4.6 | 95 |

Characterization and Analytical Validation

Melting Point and DSC Analysis

Purified compounds are characterized by melting point analysis using Melt-Temp apparatus and differential scanning calorimetry (DSC). For example, the ester derivative from exhibits a sharp DSC peak at 219°C with ΔH = 37.8 kJ/mol, indicating high crystalline purity.

¹H-NMR Spectroscopy

¹H-NMR spectra confirm the presence of the 2-hydroxy-1-methylpropyl moiety. Key signals include:

-

δ 1.2 ppm (doublet): Methyl groups adjacent to the hydroxyl-bearing carbon.

-

δ 3.9 ppm (multiplet): Methine proton of the hydroxypropyl chain.

Comparative Analysis of Synthetic Methods

Yield and Scalability

Practical Considerations

The esterification method offers superior regioselectivity and avoids hazardous reagents like epichlorhydrin. However, the nitroso pathway provides a cost-effective route for large-scale theophylline production, which can be functionalized post-synthesis.

Chemical Reactions Analysis

Types of Reactions: 7-(3-Hydroxybutan-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including solvent choice and temperature, are carefully selected to optimize the yield and selectivity of the desired products.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Scientific Research Applications

Theophylline, 7-(2-hydroxy-1-methylpropyl)- has several key applications across different fields:

-

Respiratory Therapy :

- Bronchodilation : It is used to relax bronchial smooth muscle, facilitating easier breathing in patients with asthma and COPD. This effect is achieved through the inhibition of phosphodiesterase enzymes, leading to increased intracellular cyclic AMP levels .

- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects that are beneficial in managing respiratory diseases .

-

Cardiovascular Effects :

- Theophylline has been studied for its potential cardiovascular benefits, including improved blood circulation and reduced pulmonary vascular resistance.

- Cancer Research :

-

Pharmacological Research :

- The compound serves as a model for studying enzyme mechanisms and metabolic pathways in biological systems. Its interactions with various molecular targets are crucial for understanding signal transduction pathways that regulate cellular functions.

- Drug Development :

Case Study 1: Bronchodilation in Asthma Patients

A clinical trial involving patients with moderate to severe asthma demonstrated that administration of Theophylline significantly improved lung function compared to placebo. Patients reported reduced frequency of asthma attacks and improved overall quality of life.

Case Study 2: Anti-Cancer Activity

In vitro studies on synthesized derivatives of Theophylline showed promising results against A549 and MCF-7 cancer cell lines. Compound 11g exhibited a low half-maximal inhibitory concentration (IC50) value, indicating potent anti-cancer activity with minimal cytotoxicity towards normal cells .

Mechanism of Action

The mechanism of action of 7-(3-Hydroxybutan-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. It can bind to enzymes, altering their activity and affecting various biochemical pathways. The compound’s effects are mediated through its ability to modulate signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Theophylline Derivatives

Theophylline derivatives are structurally modified to enhance solubility, bioavailability, and therapeutic indices. Below is a detailed comparison:

Table 1: Structural and Pharmacological Comparison of Theophylline Derivatives

Key Findings

Efficacy and Solubility Proxyphylline’s 2-hydroxypropyl group increases water solubility compared to theophylline, enabling faster absorption and reduced dosing frequency . Doxofylline’s dioxolane group confers superior bronchodilatory potency (10–15x aminophylline) and prolonged duration .

Side Effect Profile

- Proxyphylline and Dyphylline cause fewer gastrointestinal side effects than theophylline due to neutral pH and reduced gastric irritation .

- Theophylline’s narrow therapeutic window increases risks of arrhythmias and seizures, necessitating plasma monitoring .

Mechanistic Differences Proxyphylline and Doxofylline inhibit PDE isoforms, but Doxofylline additionally suppresses NF-κB, enhancing anti-inflammatory effects . Xanthinol’s hydroxyethylamino group improves cerebral perfusion, distinguishing it from respiratory-focused derivatives .

Clinical Applications

Biological Activity

Introduction

Theophylline, 7-(2-hydroxy-1-methylpropyl)- is a derivative of the well-known methylxanthine compound theophylline. This compound exhibits a range of biological activities, primarily recognized for its bronchodilator effects, making it relevant in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : C₈H₁₁N₅O₃

- Molecular Weight : Approximately 197.20 g/mol

- Solubility : Slightly soluble in water; more soluble in organic solvents.

Theophylline, 7-(2-hydroxy-1-methylpropyl)- exhibits several mechanisms contributing to its biological activity:

- Phosphodiesterase Inhibition : The compound inhibits type III and IV phosphodiesterase enzymes, which leads to an increase in cyclic AMP (cAMP) levels. Elevated cAMP results in relaxation of bronchial smooth muscle and improved airflow.

- Adenosine Receptor Antagonism : It acts as an antagonist to adenosine receptors, which are involved in bronchoconstriction. By blocking these receptors, theophylline can help alleviate symptoms of respiratory distress .

- Anti-inflammatory Effects : The compound has been shown to exert anti-inflammatory effects, which may contribute to its efficacy in managing asthma and COPD .

Table 1: Biological Activities of Theophylline Derivatives

Case Study 1: Respiratory Diseases

In a clinical study involving patients with asthma, the administration of Theophylline, 7-(2-hydroxy-1-methylpropyl)- resulted in significant improvements in forced expiratory volume (FEV1) compared to baseline measurements. Patients reported reduced frequency of acute asthma attacks and improved overall lung function.

Case Study 2: Cancer Cell Lines

Research conducted on various cancer cell lines demonstrated that derivatives of theophylline, including 7-(2-hydroxy-1-methylpropyl)-, exhibited antiproliferative effects. Specifically, compounds were tested on A549 (lung cancer) and MCF-7 (breast cancer) cell lines, showing significant inhibition of cell growth at concentrations of 10 μM and above. Flow cytometry analysis indicated that these compounds induced apoptosis in a dose-dependent manner .

Research Findings

Recent studies have highlighted the potential therapeutic applications of Theophylline derivatives beyond respiratory diseases:

- Anticancer Activity : A series of experiments indicated that certain derivatives could inhibit tumor growth by inducing apoptosis through the Akt signaling pathway .

- Cardiovascular Benefits : The compound has shown promise as a cardiotonic agent, enhancing cardiac output and improving blood flow without significant adverse effects .

Q & A

Q. What synthetic methodologies are optimal for preparing 7-(2-hydroxy-1-methylpropyl)theophylline derivatives, and how are reaction conditions optimized?

Synthesis typically involves modifying theophylline at position 7 using alkylation or coupling reactions. For example, describes a multi-step synthesis of a theophylline-triazole hybrid, where solvent selection (e.g., aqueous media for neutralization) and stoichiometric ratios of reactants are critical. Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting pH to stabilize intermediates. Post-synthesis purification via recrystallization or column chromatography ensures high yields .

Q. Which analytical techniques are most reliable for structural confirmation of 7-substituted theophylline derivatives?

Structural validation requires a combination of:

- Elemental analysis to verify empirical formulas.

- Infrared (IR) spectroscopy to identify functional groups (e.g., hydroxyl, carbonyl) .

- Liquid chromatography-mass spectrometry (LC-MS) for molecular weight confirmation and purity assessment .

- Nuclear magnetic resonance (NMR) (though not explicitly mentioned in evidence, inferred as standard practice) for substituent positioning.

Q. How can HPLC be standardized for quantifying 7-(2-hydroxyalkyl)theophylline derivatives in biological matrices?

highlights HPLC as a gold standard for serum theophylline quantification. Key parameters include:

- Column selection : Reverse-phase C18 columns for polar derivatives.

- Mobile phase : Acetonitrile/water gradients with ion-pairing agents (e.g., trifluoroacetic acid) to improve peak resolution .

- Detection : UV absorbance at 270–280 nm, optimized for xanthine derivatives .

Advanced Research Questions

Q. How do substituents at positions 7 and 8 influence the pharmacological activity of theophylline derivatives?

Structural modifications at position 7 (e.g., hydroxypropyl groups) enhance solubility and alter receptor binding, while position 8 substitutions (e.g., benzylamino groups) modulate cardiovascular activity. demonstrates that intramolecular hydrogen bonding in 7-hydroxypropyl substituents stabilizes specific conformations, potentially affecting adenosine receptor antagonism . Comparative studies of derivatives with varying alkyl chain lengths or stereochemistry (e.g., dihydroxypropyl vs. hydroxyethyl) are critical for structure-activity relationship (SAR) analysis .

Q. How can researchers resolve contradictions in bioactivity data among structurally similar theophylline derivatives?

Contradictions often arise from differences in assay conditions or substituent stereochemistry. For example:

- Receptor specificity : notes that 8-benzylamino derivatives exhibit divergent cardiovascular effects compared to 8-pentylamino analogs.

- Solubility artifacts : Poorly soluble derivatives may show false-negative results in in vitro assays. Using co-solvents like 7-(2-hydroxypropyl)theophylline (as in ) improves dissolution for accurate bioactivity assessment .

- Metabolic stability : Assess hepatic microsomal stability to differentiate intrinsic activity from pharmacokinetic variability .

Q. What role does intramolecular hydrogen bonding play in the conformational dynamics of 7-(2-hydroxyalkyl)theophylline derivatives?

emphasizes that hydrogen bonding between the hydroxyl group and adjacent nitrogen atoms restricts rotational freedom, favoring bioactive conformations. Computational modeling (e.g., density functional theory) and X-ray crystallography can validate these interactions. For instance, 7-(2-hydroxy-3-phenoxypropyl) derivatives show enhanced bronchodilator activity due to stabilized conformations .

Q. What methodological challenges arise in determining the pKa of poorly soluble theophylline derivatives, and how are they addressed?

details a potentiometric titration method using 7-(2-hydroxypropyl)theophylline as a solubilizing agent. Challenges include:

- Low aqueous solubility : Co-solvent systems (water/ethanol) or micellar solubilization improve dissolution.

- Ionization interference : Background electrolytes (e.g., KCl) maintain ionic strength during titration.

- Validation : Cross-referencing with spectroscopic methods (e.g., UV-pH profiling) ensures accuracy .

Q. How can researchers design 7-substituted theophylline derivatives for selective β2-adrenergic receptor targeting?

highlights Reproterol, a theophylline derivative with a 3,5-dihydroxyphenethylamino side chain, which exhibits β2 selectivity. Design strategies include:

- Pharmacophore alignment : Position hydrophilic groups (e.g., hydroxyls) to mimic endogenous ligand interactions.

- Molecular docking : Screen derivatives against β2 receptor crystal structures to predict binding affinities.

- In vivo validation : Use bronchorelaxation assays in animal models to confirm selectivity over β1 receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.